2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the 1,3-benzodiazole core through cyclization reactions.
- Introduction of the oxadiazole ring via condensation reactions.
- Functionalization of the benzene ring with bromine and benzyloxy groups.
- Coupling of the hydrazide moiety with the aldehyde derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE]ACETOHYDRAZIDE
- 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20BrN7O3 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20BrN7O3/c26-18-10-11-21(35-15-16-6-2-1-3-7-16)17(12-18)13-28-30-22(34)14-33-20-9-5-4-8-19(20)29-25(33)23-24(27)32-36-31-23/h1-13H,14-15H2,(H2,27,32)(H,30,34)/b28-13- |
InChI Key |
SVJGYTZGVOPFAN-QDTIIGTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N\NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Origin of Product |
United States |
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